Hsp90 Binding Affinity: 17-AAG Exhibits Weaker ATP-Pocket Binding Compared to Geldanamycin and 17-DMAG
In a competitive binding assay using Jurkat cell lysate and an ATP-resin affinity column, 17-AAG required a significantly higher concentration (1,039 nM) to elute 50% of bound Hsp90 α/β compared to the parent compound geldanamycin (88 nM) and the more soluble analog 17-DMAG (580 nM) [1]. This ~12-fold weaker binding affinity relative to geldanamycin and ~1.8-fold weaker binding relative to 17-DMAG is a defining characteristic of 17-AAG and distinguishes it from other analogs in this class.
| Evidence Dimension | Concentration required to elute 50% bound Hsp90 α/β from ATP-resin column (IC50 equivalent) |
|---|---|
| Target Compound Data | 1,039 nM |
| Comparator Or Baseline | Geldanamycin: 88 nM; 17-DMAG: 580 nM |
| Quantified Difference | ~12-fold weaker than geldanamycin; ~1.8-fold weaker than 17-DMAG |
| Conditions | Jurkat cell lysate; 90 min incubation; ATP-resin affinity column |
Why This Matters
The lower binding affinity of 17-AAG may be advantageous in certain experimental contexts where a less potent Hsp90 inhibition is desired to minimize on-target toxicity or to study partial target engagement.
- [1] Pacey S, Gore M, Chao D, et al. A Phase II trial of 17-allylamino, 17-demethoxygeldanamycin (17-AAG, tanespimycin) in patients with metastatic melanoma. Invest New Drugs. 2012;30(2):741-749. Table 1: Binding IC50 (nmol/L) data for geldanamycin, 17-AAG, 17-DMAG, and SNX-2112. View Source
